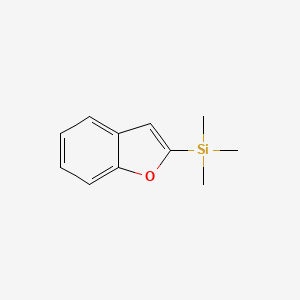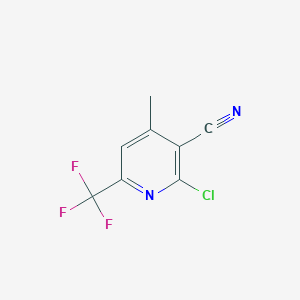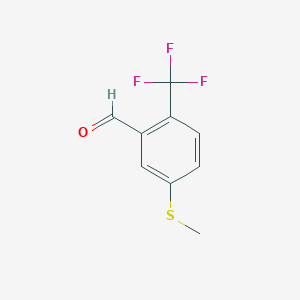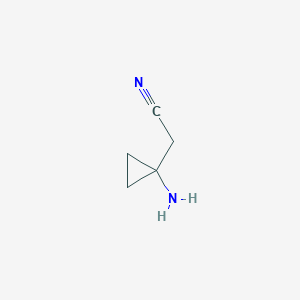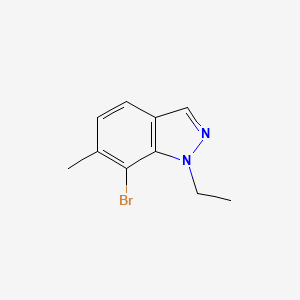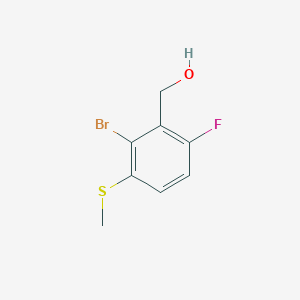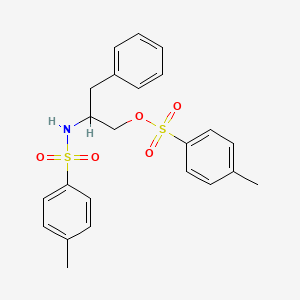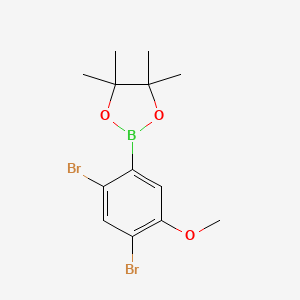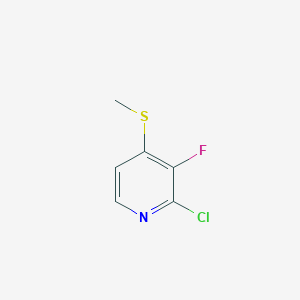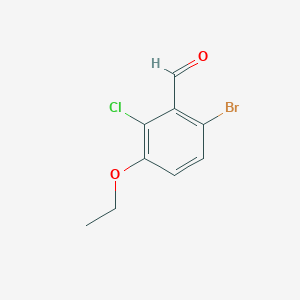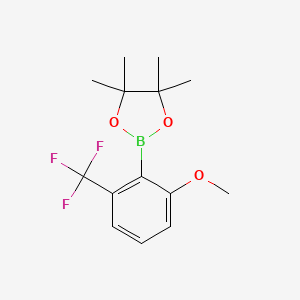
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester
説明
“2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1599432-43-5 . Its IUPAC name is 2-(2-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 302.1 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, general methods for the synthesis of similar boronic esters involve the coupling reaction of pinacolborane with aryl halides or triflates in the presence of a catalytic amount of PdCl2 (dppf) together with Et3N . This reaction tolerates a variety of functional groups such as carbonyl, cyano, and nitro groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(14(16,17)18)7-6-8-10(11)19-5/h6-8H,1-5H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronic ester group, a methoxy group, and a trifluoromethyl group.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to various substrates, demonstrating the reactivity and versatility of boronic esters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.1 . It is typically stored at temperatures between 2-8°C .科学的研究の応用
Polymer Synthesis
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester is utilized in the synthesis of hyperbranched polythiophene, achieved through catalyst-transfer Suzuki–Miyaura coupling reactions. This method enables the preparation of nearly defect-free polymers with high branching degrees, essential for advanced materials science applications (Segawa, Higashihara, & Ueda, 2013).
Organic Synthesis
In organic chemistry, this compound facilitates the synthesis of unsymmetrical 1,3-dienes through palladium-catalyzed cross-coupling reactions. This method is significant for creating diverse organic compounds with potential applications in pharmaceuticals and material sciences (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Phosphorescence Study
Remarkably, simple arylboronic esters, including 2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester, exhibit phosphorescence at room temperature. This discovery challenges the traditional understanding of phosphorescent organic molecules, potentially revolutionizing the development of new luminescent materials (Shoji et al., 2017).
Light Emission in Polymers
It is also a key intermediate in the production of chromophore-containing polymers. These polymers demonstrate high thermal stability and tailored light emission properties, crucial for applications in optoelectronics and photonics (Neilson, Budy, Ballato, & Smith, 2007).
Polycondensation Behavior
The compound plays a role in the Suzuki-Miyaura coupling polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid ester moieties. This process is significant for developing advanced polymeric materials with unique electronic properties (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Hydrolysis Susceptibility
Its susceptibility to hydrolysis at physiological pH is studied for potential pharmacological applications, highlighting the chemical stability challenges in drug design and delivery systems (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Hydrogen Peroxide-Cleavable Polymers
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester contributes to the synthesis of H2O2-cleavable poly(ester-amide)s, which degrade in response to hydrogen peroxide. This feature is valuable for developing environmentally responsive materials and drug delivery systems (Cui, Zhang, Du, & Li, 2017).
Allylic Arylation
The compound is used in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to 1,3-diarylpropene derivatives. This process is important for creating complex organic molecules with precise structural control (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(14(16,17)18)7-6-8-10(11)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIXLMPMHUGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



